Abacavir hydrochloride

HIV-1 Virologic Failure NRTI Backbone

Abacavir hydrochloride is a carbocyclic NRTI prodrug whose active moiety, carbovir triphosphate, exhibits a 20.6-hour intracellular half-life—enabling once-daily 600 mg dosing with sustained antiviral pressure. With 83% oral bioavailability and CNS penetration reaching 42% of plasma levels, it is a backbone of choice for neurocognitive protection. Unlike tenofovir-based alternatives, abacavir metabolism bypasses CYP450 enzymes, reducing interaction risk. However, mandatory HLA-B*57:01 screening is required prior to initiation due to a 61% hypersensitivity reaction risk in allele-positive individuals. Elevated cardiovascular event hazard compared to tenofovir DF backbones must be weighed in aging cohorts. Ideal for HIV-1 combination therapy in screened, HLA-B*57:01-negative patients where CNS exposure and once-daily compliance are prioritized.

Molecular Formula C14H19ClN6O
Molecular Weight 322.79 g/mol
CAS No. 136777-48-5
Cat. No. B1149238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbacavir hydrochloride
CAS136777-48-5
Molecular FormulaC14H19ClN6O
Molecular Weight322.79 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
InChIInChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1
InChIKeyQXNOPHSMRJNHHG-SCYNACPDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abacavir Hydrochloride CAS 136777-48-5: NRTI Backbone Procurement and Clinical Selection Guide


Abacavir hydrochloride (CAS 136777-48-5) is a synthetic carbocyclic nucleoside analogue reverse transcriptase inhibitor (NRTI) that acts as a prodrug requiring intracellular phosphorylation to its active moiety, carbovir triphosphate (CBV-TP) [1]. As a guanosine analogue, it inhibits HIV-1 reverse transcriptase via chain termination and is indicated for the treatment of HIV-1 infection in combination with other antiretroviral agents [2]. Abacavir demonstrates an absolute oral bioavailability of 83% (geometric least square mean, range 65–107%) and achieves clinically meaningful central nervous system penetration with cerebrospinal fluid levels reaching up to 42% of plasma concentrations [3][4]. Unlike many antiretrovirals, abacavir metabolism is independent of cytochrome P450 enzymes, minimizing potential drug-drug interactions [2].

Abacavir Hydrochloride CAS 136777-48-5: Why NRTI Backbone Selection Cannot Default to Simple Interchangeability


Within the NRTI class, compounds are not interchangeable due to divergent intracellular pharmacokinetics, distinct toxicity profiles, and patient-specific pharmacogenetic constraints. While all NRTIs target HIV-1 reverse transcriptase, abacavir's active metabolite CBV-TP exhibits an intracellular half-life of approximately 20.6 hours at steady state, markedly exceeding its 2.6-hour plasma half-life [1]. This property enables once-daily dosing (600 mg) with comparable or superior intracellular exposure to twice-daily regimens (300 mg twice daily) [1]. Critically, abacavir carries a unique pharmacogenetic liability: the HLA-B*57:01 allele, present in approximately 5.7% of tested populations, confers a 61% risk of developing clinically suspected hypersensitivity reaction versus 4.5% in allele-negative individuals [2][3]. This necessitates mandatory screening prior to initiation—a requirement absent for alternative NRTIs such as tenofovir disoproxil fumarate or emtricitabine. Furthermore, abacavir-based regimens have been associated with elevated cardiovascular event risk relative to tenofovir-containing backbones, a consideration material to procurement and formulary decisions in aging HIV populations [4]. These differentiating factors preclude casual substitution and demand evidence-based, patient-specific selection.

Abacavir Hydrochloride CAS 136777-48-5: Quantitative Comparative Evidence for Procurement and Clinical Decision-Making


Virologic Failure Risk in High Viral Load Patients: Abacavir/Lamivudine vs. Tenofovir DF/Emtricitabine Head-to-Head

In a randomized, blinded equivalence study (N=1858), among patients with screening HIV-1 RNA levels ≥100,000 copies/mL, the abacavir-lamivudine group experienced a significantly shorter time to virologic failure compared to the tenofovir DF-emtricitabine group (hazard ratio 2.33; 95% CI 1.46-3.72; P<0.001). Specifically, 57 virologic failures (14%) occurred in the abacavir-lamivudine arm versus 26 (7%) in the tenofovir DF-emtricitabine arm at a median follow-up of 60 weeks [1].

HIV-1 Virologic Failure NRTI Backbone High Viral Load

Major Adverse Cardiovascular Events: Abacavir-Based vs. Tenofovir-Based Regimens

In the REPRIEVE trial cohort analysis (N=6114), abacavir use was associated with a significantly elevated hazard of major adverse cardiovascular events (MACE) compared to tenofovir disoproxil fumarate (TDF). With censoring at NRTI switch, the hazard ratio for MACE was 2.0 (95% CI 1.2-3.4) for abacavir versus TDF. For the specific outcome of myocardial infarction, the hazard ratio was 3.5 (95% CI 1.3-9.4) [1][2].

Cardiovascular Safety Myocardial Infarction MACE REPRIEVE Trial

Hypersensitivity Reaction Reduction via HLA-B*57:01 Pharmacogenetic Screening

The PREDICT-1 study (N=1956) prospectively randomized patients to HLA-B*57:01 screening prior to abacavir initiation versus standard care. In the screened arm (HLA-B*57:01-positive patients excluded), clinically suspected hypersensitivity reactions occurred in 3.4% of patients, compared to 7.8% in the unscreened arm. Immunologically confirmed hypersensitivity (by epicutaneous patch testing) was reduced from 2.7% to 0% with prospective screening [1][2].

Pharmacogenetics HLA-B*57:01 Hypersensitivity PREDICT-1

Intracellular Half-Life Enabling Once-Daily Dosing: Carbovir Triphosphate Pharmacokinetics

Abacavir's active metabolite carbovir triphosphate (CBV-TP) exhibits an intracellular half-life of approximately 20.6 hours at steady state, substantially exceeding the plasma half-life of abacavir (2.6 hours). This pharmacokinetic disconnect supports once-daily dosing with maintained intracellular exposure: once-daily 600 mg dosing achieved 32% higher AUC24,ss, 99% higher Cmax24,ss, and 18% higher trough concentrations compared to the 300 mg twice-daily regimen in peripheral blood mononuclear cells [1].

Intracellular Pharmacokinetics Carbovir Triphosphate Once-Daily Dosing PBMC

Central Nervous System Penetration: Abacavir CSF-to-Plasma Ratio

Abacavir demonstrates robust central nervous system penetration, achieving cerebrospinal fluid (CSF) concentrations up to 42% of simultaneous plasma concentrations. This property distinguishes abacavir from many NRTIs with lower CNS penetration effectiveness scores and supports its use in patients with HIV-associated neurocognitive impairment [1][2].

CNS Penetration Cerebrospinal Fluid Neuro-HIV Blood-Brain Barrier

Absolute Oral Bioavailability and Formulation Bioequivalence

Abacavir exhibits an absolute oral bioavailability of 83% (geometric least square mean, range 65–107%). The hemisulfate tablet formulation is bioequivalent to the succinate caplet, but the hemisulfate tablet achieves Tmax approximately 30 minutes earlier [1].

Bioavailability Bioequivalence Formulation Pharmacokinetics

Abacavir Hydrochloride CAS 136777-48-5: Evidence-Based Procurement and Clinical Application Scenarios


HLA-B*57:01-Negative Patients Requiring Once-Daily, CNS-Penetrant Backbone

In HLA-B*57:01-negative patients with neurocognitive concerns or at risk for HAND, abacavir/lamivudine (600 mg/300 mg once daily) provides a validated backbone with robust CNS penetration (CSF up to 42% of plasma) and convenient once-daily dosing supported by intracellular CBV-TP half-life of 20.6 hours [1][2]. Procurement decisions should ensure HLA-B*57:01 screening infrastructure is in place prior to formulary inclusion.

Pediatric HIV Treatment with Dispersible Fixed-Dose Combination Formulations

For pediatric patients weighing ≥6 kg, dispersible fixed-dose combination tablets containing abacavir 60 mg/dolutegravir 5 mg/lamivudine 30 mg are approved and provide drug exposures comparable to adult formulations [3]. Procurement for pediatric HIV programs should prioritize this child-friendly formulation to improve adherence and dosing accuracy in resource-limited settings.

Treatment-Naïve Patients with High Baseline Viral Load: Comparative NRTI Backbone Selection

In treatment-naïve patients with screening HIV-1 RNA ≥100,000 copies/mL, tenofovir DF-emtricitabine demonstrated superior virologic efficacy over abacavir-lamivudine (hazard ratio for virologic failure 2.33 favoring tenofovir DF-emtricitabine) [4]. Procurement and formulary committees should consider this evidence when tiering preferred NRTI backbones for initial therapy in high viral load populations.

Patients with Cardiovascular Risk Factors: Abacavir-Sparing Regimen Consideration

In HIV-positive adults with low-to-moderate cardiovascular risk, abacavir-containing regimens are associated with a 2-fold increased hazard of MACE and a 3.5-fold increased hazard of myocardial infarction compared to tenofovir DF-based regimens [5]. Clinical selection and procurement strategies for aging HIV cohorts should weigh this cardiovascular safety signal, particularly when alternative, equally effective NRTI backbones are available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abacavir hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.